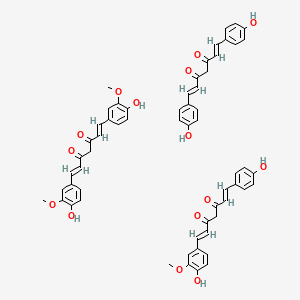
Propanenitrile, 3-(tetradecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(tetradecyloxy)- can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically heated under reflux to ensure complete substitution . Another method involves the dehydration of primary amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of nitriles, including propanenitrile, 3-(tetradecyloxy)-, often involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol can produce propionitrile, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-(tetradecyloxy)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of dilute acid or alkali, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
Propanenitrile, 3-(tetradecyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanenitrile, 3-(tetradecyloxy)- involves its interaction with various molecular targets. The nitrile group (-CN) can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products . The long alkyl chain allows it to interact with hydrophobic regions of biological molecules, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Propionitrile (Ethyl cyanide): A simple aliphatic nitrile with a shorter alkyl chain.
Acetonitrile: A widely used solvent in organic synthesis with a much shorter alkyl chain.
Butyronitrile: Another aliphatic nitrile with a slightly longer alkyl chain than propionitrile.
Uniqueness
Propanenitrile, 3-(tetradecyloxy)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer hydrophobic chains are advantageous, such as in the synthesis of surfactants and specialty chemicals .
Properties
CAS No. |
68527-83-3 |
|---|---|
Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-tetradecoxypropanenitrile |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h2-14,16-17H2,1H3 |
InChI Key |
NSEZEILPAFNORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
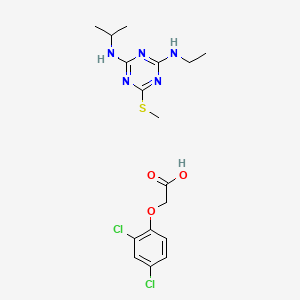
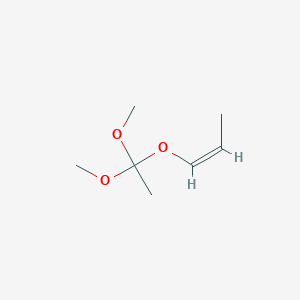
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
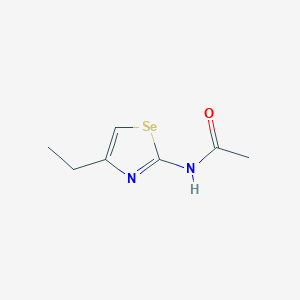

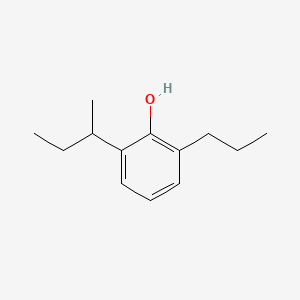
![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
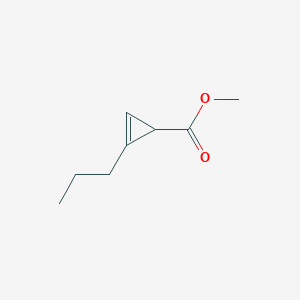

![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
